molecular formula C17H12O4 B11847595 2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid CAS No. 63220-57-5

2-(4-Oxo-4H-naphtho[1,2-b]pyran-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B11847595
CAS No.: 63220-57-5
M. Wt: 280.27 g/mol
InChI Key: MFBQZISOZRJZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Oxo-4H-benzo[h]chromen-2-yl)cyclopropanecarboxylic acid is a complex organic compound that belongs to the class of chromenes Chromenes are bicyclic oxygen heterocycles containing a benzene ring fused to a pyran ring This compound is characterized by its unique structure, which includes a cyclopropane carboxylic acid moiety attached to a benzo[h]chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-4H-benzo[h]chromen-2-yl)cyclopropanecarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of salicylaldehyde with malonic acid in the presence of a base to form coumarin derivatives. These derivatives can then undergo further reactions, such as cyclopropanation, to introduce the cyclopropane carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of green solvents and catalysts are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-4H-benzo[h]chromen-2-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

2-(4-Oxo-4H-benzo[h]chromen-2-yl)cyclopropanecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Oxo-4H-benzo[h]chromen-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular pathways involved in oxidative stress and inflammation, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Oxo-4H-benzo[h]chromen-2-yl)benzoic acid
  • 2-Amino-4-(4-ethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
  • 2-Amino-4-(2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

Uniqueness

2-(4-Oxo-4H-benzo[h]chromen-2-yl)cyclopropanecarboxylic acid is unique due to the presence of the cyclopropane carboxylic acid group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other chromene derivatives and enhances its potential for various applications .

Properties

CAS No.

63220-57-5

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

2-(4-oxobenzo[h]chromen-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C17H12O4/c18-14-8-15(12-7-13(12)17(19)20)21-16-10-4-2-1-3-9(10)5-6-11(14)16/h1-6,8,12-13H,7H2,(H,19,20)

InChI Key

MFBQZISOZRJZSN-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.